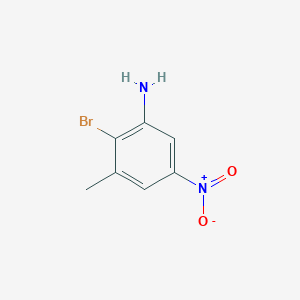

2-Bromo-3-methyl-5-nitroaniline

Übersicht

Beschreibung

2-Bromo-3-methyl-5-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-methyl-5-nitroaniline is 1S/C7H7BrN2O2/c1-4-2-5 (10 (11)12)3-6 (9)7 (4)8/h2-3H,9H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“2-Bromo-3-methyl-5-nitroaniline” is used in the chemical industry for the synthesis of various compounds . It’s a versatile intermediate that can be used to produce a wide range of chemicals.

Pharmaceutical Applications

This compound can be used in the pharmaceutical industry for the development of new drugs . For instance, it can be used in the preparation of certain types of benzimidazoles .

Material Science

In material science, “2-Bromo-3-methyl-5-nitroaniline” can be used in the development of new materials with unique properties .

Biological Research

“2-Bromo-3-methyl-5-nitroaniline” can be used in biological research, particularly in studies related to the degradation of nitroaromatic compounds by indigenous microorganisms .

Environmental Science

In environmental science, this compound can be used in studies related to the degradation of nitroaromatic compounds in the environment .

Safety and Handling

The safety and handling of “2-Bromo-3-methyl-5-nitroaniline” is an important area of research. Understanding its properties can help in developing safe handling and storage procedures .

Safety and Hazards

The compound is classified as a hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for aromatic compounds, nitro groups, or halogens .

Mode of Action

It’s known that the nitro group is a meta director, meaning that it directs subsequent reactions to the meta position on the aromatic ring . This property could influence how the compound interacts with its targets .

Biochemical Pathways

The compound’s nitro group could potentially undergo reduction to form an amine, which could then participate in various biochemical reactions .

Pharmacokinetics

The compound’s nitro group could potentially affect its bioavailability, as nitro compounds are known to have lower volatility and water solubility compared to similar-sized ketones .

Result of Action

The presence of the nitro group could potentially lead to the formation of reactive nitrogen species, which could have various effects on cellular function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 2-Bromo-3-methyl-5-nitroaniline. For instance, the nitration of alkanes is known to be successful only when conducted at high temperatures in the vapor phase .

Eigenschaften

IUPAC Name |

2-bromo-3-methyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZWAGTGPUOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619451 | |

| Record name | 2-Bromo-3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

631911-97-2 | |

| Record name | 2-Bromo-3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[N-(3-benzoxazol-2-ylphenyl)carbamoyl]phenyl acetate](/img/no-structure.png)

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

methanone](/img/structure/B3032871.png)